![molecular formula C12H15BrO3 B14289760 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene CAS No. 138744-73-7](/img/structure/B14289760.png)
1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo-methoxybutenyl group and an additional methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 2-bromo-3-methoxybut-2-en-1-ol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the butenyl group can be reduced to form a saturated butyl group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or acids depending on the extent of oxidation.
- Reduction reactions result in the formation of saturated compounds.
Applications De Recherche Scientifique
1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-[(2-Chloro-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene
- 1-[(2-Bromo-3-hydroxybut-2-en-1-yl)oxy]-4-methoxybenzene
- 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-ethoxybenzene
Comparison: 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential biological activities. Compared to its analogs, this compound may exhibit different chemical behaviors and biological effects, making it a valuable subject for further research.
Propriétés
Numéro CAS |
138744-73-7 |
|---|---|
Formule moléculaire |
C12H15BrO3 |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
1-(2-bromo-3-methoxybut-2-enoxy)-4-methoxybenzene |
InChI |
InChI=1S/C12H15BrO3/c1-9(14-2)12(13)8-16-11-6-4-10(15-3)5-7-11/h4-7H,8H2,1-3H3 |
Clé InChI |
ANJLFQPBXHTLFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(COC1=CC=C(C=C1)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



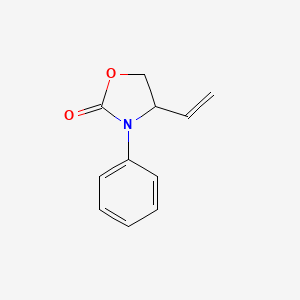
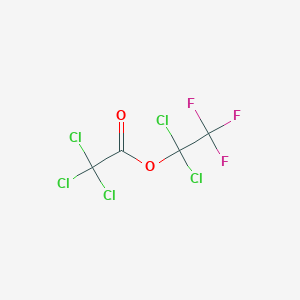
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)



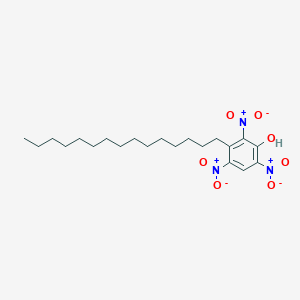
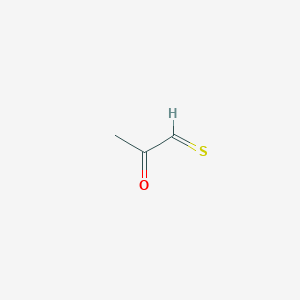
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
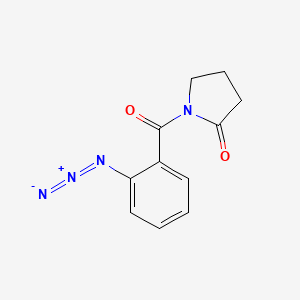
methanone](/img/structure/B14289776.png)

